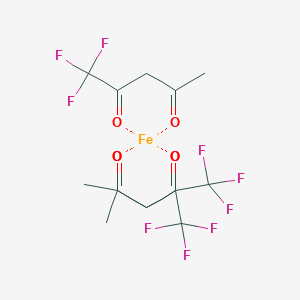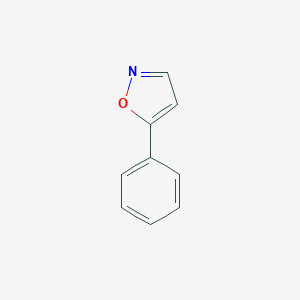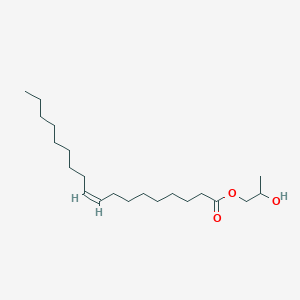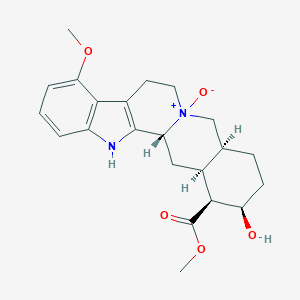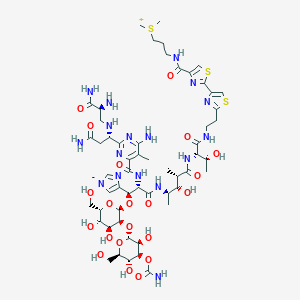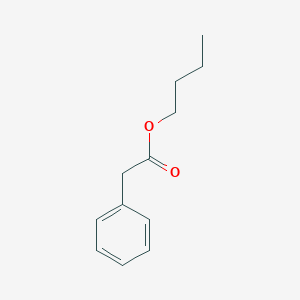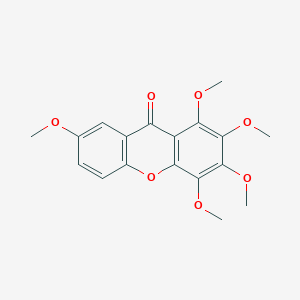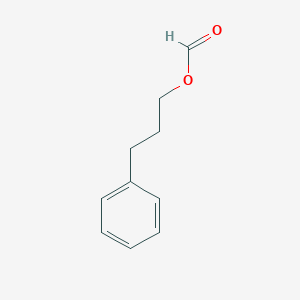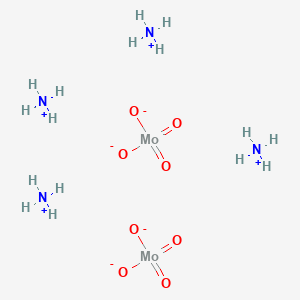
六钼酸四铵
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraammonium hexamolybdate is an inorganic compound with the chemical formula (NH₄)₄[Mo₆O₁₉]. It is a member of the polyoxometalate family, which consists of metal-oxygen clusters. This compound is known for its unique structural and chemical properties, making it valuable in various scientific and industrial applications.
科学研究应用
Tetraammonium hexamolybdate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various molybdenum-based catalysts and materials. It is also employed in the study of polyoxometalate chemistry.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: Tetraammonium hexamolybdate is investigated for its potential therapeutic applications, including its use in anticancer and antimicrobial treatments.
Industry: It is used in the production of molybdenum-based pigments, corrosion inhibitors, and as a catalyst in various industrial processes.
作用机制
Target of Action
It is known to interact with certain enzymes and proteins, such as the sensor histidine kinase cita in klebsiella pneumoniae .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetraammonium hexamolybdate. For instance, it is known to be hazardous to the aquatic environment . .
准备方法
Synthetic Routes and Reaction Conditions: Tetraammonium hexamolybdate can be synthesized through the reaction of molybdenum trioxide (MoO₃) with ammonium hydroxide (NH₄OH) in an aqueous solution. The reaction typically involves dissolving molybdenum trioxide in ammonium hydroxide, followed by the addition of ammonium chloride (NH₄Cl) to precipitate the tetraammonium hexamolybdate. The reaction is carried out at room temperature, and the resulting product is filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of tetraammonium hexamolybdate follows a similar synthetic route but on a larger scale. The process involves the controlled addition of ammonium hydroxide to a solution of molybdenum trioxide, followed by the addition of ammonium chloride. The reaction mixture is then subjected to filtration, washing, and drying to obtain the final product. The industrial production process ensures high purity and yield of the compound.
化学反应分析
Types of Reactions: Tetraammonium hexamolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The ammonium ions in the compound can be substituted with other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Cation exchange reactions can be carried out using various metal salts.
Major Products Formed:
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum oxides.
Substitution: Metal-substituted molybdenum compounds.
相似化合物的比较
Tetraammonium hexamolybdate can be compared with other similar compounds, such as:
Ammonium heptamolybdate ((NH₄)₆[Mo₇O₂₄]): This compound has a different molybdenum-oxygen cluster structure and is used in different applications.
Ammonium dimolybdate ((NH₄)₂[Mo₂O₇]): It has a simpler structure and is used in different catalytic and industrial applications.
Sodium molybdate (Na₂MoO₄): This compound is used as a source of molybdenum in various chemical and industrial processes.
Uniqueness: Tetraammonium hexamolybdate is unique due to its specific molybdenum-oxygen cluster structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
12411-64-2 |
|---|---|
分子式 |
H16Mo8N4O26 |
分子量 |
1255.7 g/mol |
IUPAC 名称 |
tetraazanium;bis[[[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenio]oxy]-dioxomolybdenum;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.26O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;4*-1/p+4 |
InChI 键 |
WWQQKYMUBXDRKA-UHFFFAOYSA-R |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
规范 SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)O[Mo](=O)(=O)[O-] |
| 12411-64-2 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


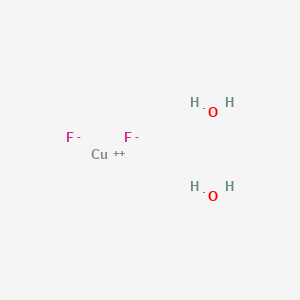
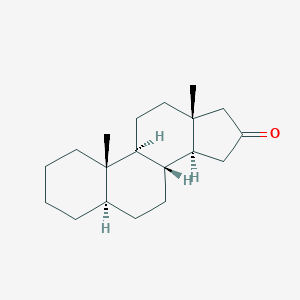
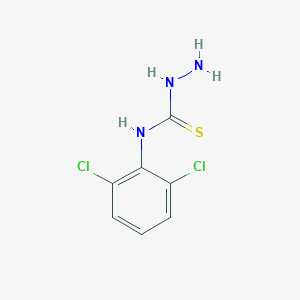
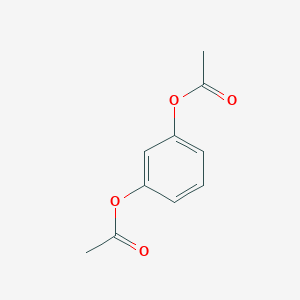
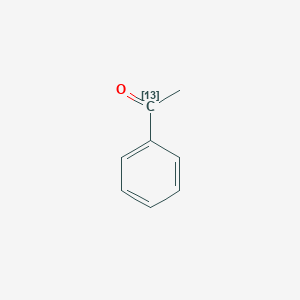
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
